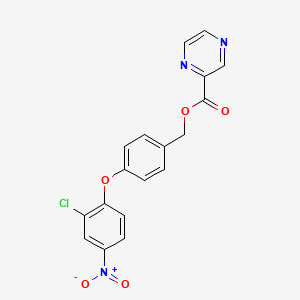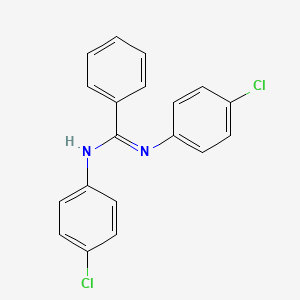
4-(2-Chloro-4-nitrophenoxy)benzyl pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorinated nitrophenoxy group and a pyrazinecarboxylate moiety
Preparation Methods
The synthesis of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom.
Ether Formation: The chlorinated nitrophenol is then reacted with benzyl bromide to form the benzyl ether.
Carboxylation: The benzyl ether is further reacted with pyrazinecarboxylic acid under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aromatic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate include:
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenol structure but lacks the benzyl and pyrazinecarboxylate groups.
4-(2-Chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate: Similar structure with an acetylamino group instead of the pyrazinecarboxylate moiety.
2-Benzyl-4-chloro-1-(4-nitrophenoxy)benzene: Contains a similar benzyl and nitrophenoxy structure but differs in the positioning and presence of other functional groups.
The uniqueness of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClN3O5 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C18H12ClN3O5/c19-15-9-13(22(24)25)3-6-17(15)27-14-4-1-12(2-5-14)11-26-18(23)16-10-20-7-8-21-16/h1-10H,11H2 |
InChI Key |
KAHRKBDORWXGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
![methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10873525.png)
![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
![1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873534.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10873539.png)
![4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10873540.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
![2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10873576.png)
